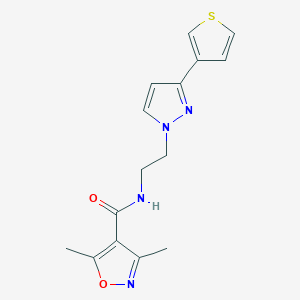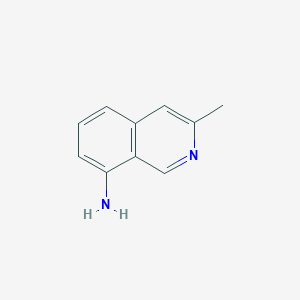
3-Methylisoquinolin-8-amine
説明
3-Methylisoquinolin-8-amine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Synthesis Techniques
3-Methylisoquinolines, including 3-Methylisoquinolin-8-amine, have been synthesized using innovative techniques. For example, a novel palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization approach was developed, producing a wide series of 3-methylisoquinoline derivatives in moderate to good yields (Chen et al., 2021).
Pharmacological Potential
The compound has been linked to potential pharmacological applications. For instance, 1,2,3,4-tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline, related compounds, were identified as endogenous amines in rat brains, suggesting their role in inducing parkinsonism (Kohno et al., 1986). Additionally, certain tetrahydroisoquinoline derivatives have shown inhibition of dopamine uptake and dopaminomimetic properties, indicating their significance in the field of antidepressant research (Zára-Kaczián et al., 1986).
Chemical and Physical Properties Analysis
Research has also focused on understanding the chemical and physical properties of isoquinoline derivatives. For example, the reaction of 3,4-dimethoxy-NN-dimethylphenethylamine N-oxide with iron(II) ion produced 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline, among other compounds, demonstrating the compound's reactivity and potential for various chemical transformations (Smith et al., 1970).
Role in Neurological Disorders
Isoquinoline derivatives have been implicated in neurological disorders. The presence of novel endogenous amines, including 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, in both parkinsonian and normal human brains suggests a potential link to Parkinson's disease (Niwa et al., 1991).
Safety and Hazards
特性
IUPAC Name |
3-methylisoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCINQIXGSTFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
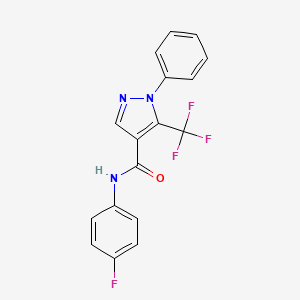
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2482040.png)
![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)
![4-(benzo[d]thiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide](/img/structure/B2482044.png)
![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)
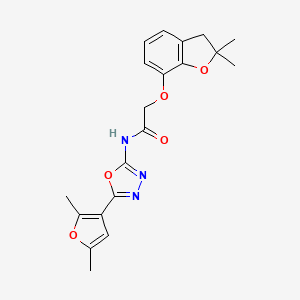

![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-benzofuran](/img/structure/B2482050.png)
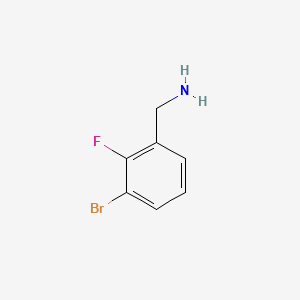
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide](/img/structure/B2482052.png)
![N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482054.png)
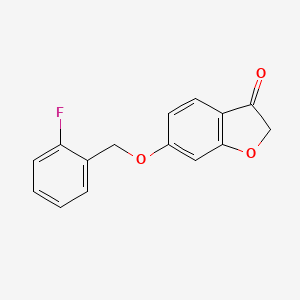
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2482060.png)
